N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]alaninamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]alaninamide is a complex organic compound characterized by the presence of dimethoxyphenyl groups and a sulfonyl group attached to an alaninamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]alaninamide typically involves multiple steps:
Starting Materials: The synthesis begins with 3,4-dimethoxyphenylacetic acid and 3,4-dimethoxybenzenesulfonyl chloride.
Formation of Intermediate: The 3,4-dimethoxyphenylacetic acid is first converted to its corresponding amide using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Sulfonylation: The intermediate amide is then reacted with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base to form the sulfonylated product.
Final Coupling: The sulfonylated intermediate is coupled with alaninamide under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:
Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize yield.
Purification Techniques: Using chromatography or recrystallization to purify the final product.
Scalability: Ensuring that the synthesis can be scaled up without significant loss of efficiency or increase in cost.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the reduced amide or alcohol derivatives.
Substitution: Formation of substituted sulfonamides or sulfonates.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]alaninamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It may be used in studies to understand its interaction with biological targets.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]alaninamide involves its interaction with specific molecular targets. The dimethoxyphenyl groups may interact with hydrophobic pockets in proteins, while the sulfonyl group can form hydrogen bonds or ionic interactions with amino acid residues. This can lead to inhibition or activation of specific enzymes or receptors, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Similar structure but lacks the sulfonyl group.
3,4-Dimethoxyphenethylamine: A simpler compound with only the dimethoxyphenyl and ethylamine groups.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]alaninamide is unique due to the presence of both dimethoxyphenyl and sulfonyl groups, which can provide distinct chemical and biological properties. The combination of these functional groups allows for diverse interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H28N2O7S |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(3,4-dimethoxyphenyl)sulfonylamino]propanamide |
InChI |
InChI=1S/C21H28N2O7S/c1-14(23-31(25,26)16-7-9-18(28-3)20(13-16)30-5)21(24)22-11-10-15-6-8-17(27-2)19(12-15)29-4/h6-9,12-14,23H,10-11H2,1-5H3,(H,22,24) |
InChI Key |
JGJDWRAJNROKME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCCC1=CC(=C(C=C1)OC)OC)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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